molecular formula C29H22Br2N2O4 B11541475 2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11541475
M. Wt: 622.3 g/mol
InChI Key: WQLZEMBOBJGMSC-KCSSXMTESA-N
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Description

2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms, a hydroxy group, and a diphenylacetamido group

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE involves multiple steps The synthetic route typically starts with the bromination of a suitable phenyl precursor to introduce the bromine atoms at the 2 and 4 positionsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and diphenylacetamido groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C29H22Br2N2O4

Molecular Weight

622.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C29H22Br2N2O4/c1-19-9-8-10-20(15-19)27(34)37-26-21(16-24(30)17-25(26)31)18-32-33-28(35)29(36,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-18,36H,1H3,(H,33,35)/b32-18+

InChI Key

WQLZEMBOBJGMSC-KCSSXMTESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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